Cas no 110502-84-6 (3-ethylpentane-1-thiol)

3-Ethylpentane-1-thiol is a branched alkyl thiol characterized by its sulfur-containing functional group at the terminal carbon. This compound is notable for its strong odor, typical of thiols, and its utility in organic synthesis as a building block for sulfur-containing derivatives. Its branched structure enhances steric hindrance, which can influence reactivity in certain applications, such as ligand design or polymer modification. The ethyl substituent on the third carbon contributes to its hydrophobic properties, making it suitable for use in non-polar solvents or as a surface modifier. Careful handling is advised due to its potential volatility and reactivity with oxidizing agents.
3-ethylpentane-1-thiol structure
3-ethylpentane-1-thiol structure
Product Name:3-ethylpentane-1-thiol
CAS No:110502-84-6
MF:C7H16S
MW:132.266941070557
CID:6614398
PubChem ID:57135504
Update Time:2025-05-21

3-ethylpentane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 3-ethylpentane-1-thiol
    • 110502-84-6
    • SCHEMBL3089997
    • EN300-2000040
    • Inchi: 1S/C7H16S/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3
    • InChI Key: AYAYLPDFWAIILC-UHFFFAOYSA-N
    • SMILES: SCCC(CC)CC

Computed Properties

  • Exact Mass: 132.09727168g/mol
  • Monoisotopic Mass: 132.09727168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 39.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 1Ų

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Additional information on 3-ethylpentane-1-thiol

Professional Introduction to 3-ethylpentane-1-thiol (CAS No. 110502-84-6)

3-ethylpentane-1-thiol, identified by the chemical abstracts service number 110502-84-6, is a significant organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This thiol derivative, characterized by its unique structural properties, exhibits potential applications in the development of novel biochemical agents and material science innovations. The compound’s molecular structure, featuring a five-carbon chain with an ethyl substituent and a thiol (-SH) functional group at the terminal carbon, contributes to its distinctive reactivity and interaction capabilities with other molecular entities.

The 3-ethylpentane-1-thiol molecule represents a versatile building block in organic synthesis, particularly in the construction of more complex molecules such as sulfides, disulfides, and thiazole derivatives. These derivatives are of considerable interest in medicinal chemistry due to their role as intermediates in the synthesis of bioactive compounds. The thiol group, being highly nucleophilic, participates in various chemical reactions including oxidation-reduction processes, metal coordination, and biological interactions. Such properties make 3-ethylpentane-1-thiol a valuable reagent in both academic research and industrial applications.

Recent advancements in the field of drug discovery have highlighted the importance of thiols as pharmacophores in the design of therapeutic agents. For instance, modifications of 3-ethylpentane-1-thiol have been explored in the development of enzyme inhibitors and anti-inflammatory compounds. The compound’s ability to form stable disulfide bonds has been leveraged in stabilizing protein structures and designing peptide-based drugs. These applications underscore the significance of 3-ethylpentane-1-thiol as a precursor in synthetic pathways leading to pharmacologically relevant molecules.

In material science, 3-ethylpentane-1-thiol has demonstrated utility as a surface modifier and cross-linking agent. Its thiol group can react with electrophilic centers on surfaces or within polymers, facilitating the formation of covalent bonds that enhance material properties such as adhesion and stability. This capability is particularly relevant in nanotechnology and coatings industries, where precise molecular interactions are critical for functional performance.

The synthesis of 3-ethylpentane-1-thiol typically involves organic reactions such as alkylation followed by thiolation. Advances in catalytic methods have improved the efficiency and selectivity of these processes, enabling larger-scale production with reduced environmental impact. Green chemistry principles have been increasingly applied to optimize synthetic routes for 3-ethylpentane-1-thiol, emphasizing sustainable practices that minimize waste and hazardous byproducts.

From a biological perspective, 3-ethylpentane-1-thiol has been studied for its potential interactions with biological systems. While not yet widely used as a therapeutic agent itself, its structural analogs have shown promise in preclinical studies. Researchers are investigating how modifications to the ethyl substituent and thiol group can influence bioactivity, aiming to develop compounds with enhanced efficacy and reduced toxicity. These efforts align with broader trends in personalized medicine, where tailored molecular structures are designed to target specific biological pathways.

The analytical characterization of 3-ethylpentane-1-thiol relies on modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the compound’s structure and purity, which are essential for ensuring consistency in experimental outcomes. High-performance liquid chromatography (HPLC) is also commonly employed for purification and quantification purposes.

The industrial relevance of 3-ethylpentane-1-thiol extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives serve as intermediates in producing fungicides and plant growth regulators, contributing to advancements in sustainable agriculture. Additionally, its role as a precursor for fine chemicals underscores its versatility across multiple sectors.

Future research directions for 3-ethylpentane-1-thiol may focus on exploring novel synthetic methodologies and expanding its applications into emerging fields such as biodegradable materials and energy storage devices. The compound’s unique chemical properties make it a compelling candidate for innovative interdisciplinary studies that bridge chemistry with other scientific disciplines.

In summary, 3-ethylpentane-1-thiol (CAS No. 110502-84-6) is a multifaceted compound with significant potential across academic research and industrial applications. Its structural features enable diverse chemical transformations that are harnessed in drug development, material science, and beyond. As synthetic techniques continue to evolve, the utility of this thiol derivative is expected to grow further, driving innovation in multiple scientific domains.

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